N-Phenyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea
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Overview
Description
N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to both the nitrogen and the oxazole ring, making it a significant molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea typically involves the reaction of phenyl isocyanate with 5-phenyl-1,2-oxazole-3-amine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea oxide, while reduction may produce N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)amine .
Scientific Research Applications
N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(5-phenyl-1,2,4-oxadiazol-3-yl)urea
- N-Phenyl-N’-(5-phenyl-1,3,4-oxadiazol-2-yl)urea
- N-Phenyl-N’-(5-phenyl-1,2,5-oxadiazol-3-yl)urea
Uniqueness
N-Phenyl-N’-(5-phenyl-1,2-oxazol-3-yl)urea is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
55807-78-8 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-phenyl-3-(5-phenyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C16H13N3O2/c20-16(17-13-9-5-2-6-10-13)18-15-11-14(21-19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) |
InChI Key |
SNGNSSPFVGGCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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